REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[O:14][C:7]2=[C:8]([NH2:13])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1.CI.[CH3:17][N:18]([CH:20]=O)[CH3:19]>>[Cl:3][C:4]1[O:14][C:7]2=[C:8]([NH:13][CH3:17])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1.[Cl:3][C:4]1[O:14][C:7]2=[C:20]([N:18]([CH3:17])[CH3:19])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=C(N=CC2I)N)O1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
23 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The quenched mixture was extracted with dichloromethane (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water (1×10 mL) and brine (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by ISCO chromatography (5 to 25% ethyl acetate:heptane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(=C(N=CC2I)NC)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: PERCENTYIELD | 17% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(=C(N=CC2I)N(C)C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[O:14][C:7]2=[C:8]([NH2:13])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1.CI.[CH3:17][N:18]([CH:20]=O)[CH3:19]>>[Cl:3][C:4]1[O:14][C:7]2=[C:8]([NH:13][CH3:17])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1.[Cl:3][C:4]1[O:14][C:7]2=[C:20]([N:18]([CH3:17])[CH3:19])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=C(N=CC2I)N)O1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
23 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The quenched mixture was extracted with dichloromethane (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water (1×10 mL) and brine (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by ISCO chromatography (5 to 25% ethyl acetate:heptane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(=C(N=CC2I)NC)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: PERCENTYIELD | 17% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(=C(N=CC2I)N(C)C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |